molecular formula C22H26N4O2 B2559961 5-(1-adamantyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide CAS No. 1285496-19-6

5-(1-adamantyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

Cat. No. B2559961
CAS RN: 1285496-19-6
M. Wt: 378.476
InChI Key: CZIFMEQAAGEBCC-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-adamantyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazole derivatives, including those similar to the compound , involves the reaction of various precursors to produce novel compounds with potential biological activities. For instance, Hassan et al. (2014, 2015) detailed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential for further biological evaluation. These compounds were characterized using a range of techniques such as IR, MS, 1H-NMR, and 13C-NMR to establish their structures (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).

Biological Activities

Antimicrobial and Anti-inflammatory Activities

Compounds bearing the adamantyl group have been studied for their antimicrobial and anti-inflammatory properties. Al-Omar et al. (2010) and El-Emam et al. (2012) explored the synthesis of adamantyl-triazole derivatives and evaluated their antimicrobial effectiveness against various bacterial strains and fungi, demonstrating notable activities. These studies underscore the potential of adamantane-containing compounds in developing new antimicrobial agents (Al-Omar, Al-Abdullah, Shehata, Habib, Ibrahim, & El-Emam, 2010); (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).

Antiviral Activities

Investigations into the antiviral activities of adamantyl-containing heterocycles reveal promising results. Makarova et al. (2004) discussed the antiviral potential of adamantane heterocycles, providing insights into their possible applications in antiviral therapy (Makarova, Boreko, Moiseev, Pavlova, Nikolaeva, Zemtsova, & Vladyko, 2004).

Antituberculosis Activity

Anusha et al. (2015) described a 'green' synthesis approach for adamantyl-imidazolo-thiadiazoles, showing potent inhibitory activity against M. tuberculosis. This highlights the role of adamantane derivatives in combating tuberculosis, with certain compounds exhibiting comparable activity to standard drugs (Anusha, Baburajeev, Mohan, Mathai, Rangappa, Mohan, Chandra, Paricharak, Mervin, Fuchs, Mahedra, Bender, Basappa, & Rangappa, 2015).

properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-28-19-5-3-2-4-17(19)13-23-26-21(27)18-9-20(25-24-18)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,9,13-16H,6-8,10-12H2,1H3,(H,24,25)(H,26,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIFMEQAAGEBCC-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-adamantyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

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